Diminished NO Inhibition Potency in Neuroinflammatory Assay Compared to Timosaponin BIII
In a standardized assay evaluating the inhibition of LPS-induced nitric oxide (NO) production in N9 microglial cells, Timosaponin C exhibits significantly weaker activity compared to the spirostanol saponin Timosaponin BIII. While Timosaponin BIII (TBIII) inhibits NO production with a defined IC50 of 11.91 μM, Timosaponin C displays only marginal inhibitory capacity at comparable concentrations, confirming its classification as a weak inhibitor in this context [1]. The difference in potency is qualitatively described in multiple product sources, with Timosaponin C consistently noted for its 'weaker NO inhibition' relative to more active congeners .
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Weak inhibition (no IC50 established; marginal effect reported) |
| Comparator Or Baseline | Timosaponin BIII: IC50 = 11.91 μM |
| Quantified Difference | >4-fold reduction in potency (qualitative assessment) |
| Conditions | N9 microglial cell line; LPS stimulation |
Why This Matters
For researchers investigating neuroinflammation or microglial modulation, Timosaponin C serves as a useful negative control or low-activity comparator against potent spirostanol saponins like Timosaponin BIII, enabling structure-activity relationship (SAR) delineation.
- [1] Wang, Z., et al. (2018). Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides. Molecules, 23(10), 2631. View Source
